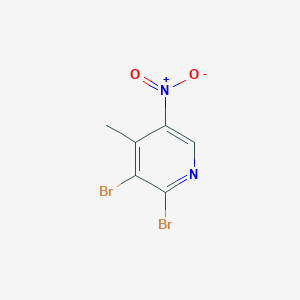
2,3-Dibromo-4-methyl-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-4-methyl-5-nitropyridine is a heterocyclic aromatic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-methyl-5-nitropyridine typically involves the bromination and nitration of a pyridine derivative. One common method involves the bromination of 4-methylpyridine followed by nitration. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yields and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable for commercial applications.
化学反応の分析
Types of Reactions
2,3-Dibromo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 2,3-diamino-4-methyl-5-nitropyridine.
Reduction: Formation of 2,3-dibromo-4-methyl-5-aminopyridine.
Oxidation: Formation of 2,3-dibromo-4-carboxy-5-nitropyridine.
科学的研究の応用
2,3-Dibromo-4-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2,3-Dibromo-4-methyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.
類似化合物との比較
Similar Compounds
2,3-Dibromo-5-nitropyridine: Lacks the methyl group, resulting in different chemical properties.
2,3-Dichloro-4-methyl-5-nitropyridine: Chlorine atoms instead of bromine, affecting reactivity and biological activity.
4-Methyl-5-nitropyridine: Lacks the bromine atoms, leading to different substitution patterns.
Uniqueness
2,3-Dibromo-4-methyl-5-nitropyridine is unique due to the presence of both bromine atoms and a nitro group on the pyridine ring, which imparts distinct reactivity and potential biological activity. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C6H4Br2N2O2 |
|---|---|
分子量 |
295.92 g/mol |
IUPAC名 |
2,3-dibromo-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 |
InChIキー |
YNOHGBCRKLDLPY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)
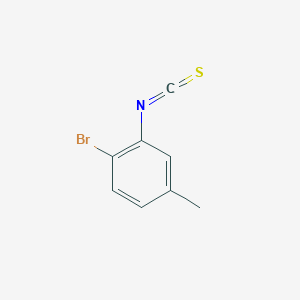
![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
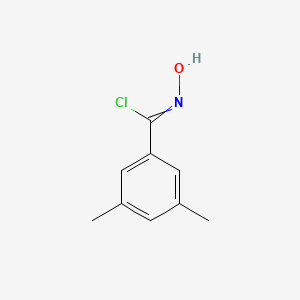
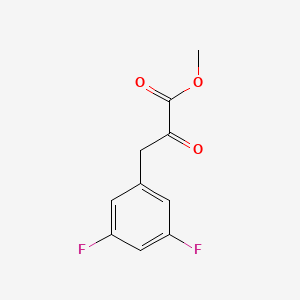
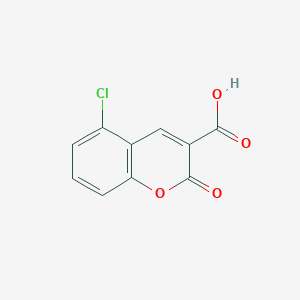
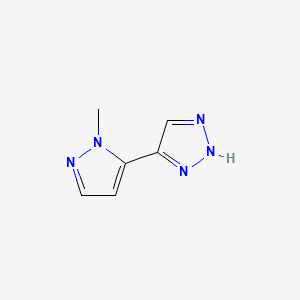


![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)


